An In-depth Technical Guide on Cbz-L-Tyrosine Benzyl Ester Triflate
An In-depth Technical Guide on Cbz-L-Tyrosine Benzyl Ester Triflate
This guide offers a comprehensive technical overview of Cbz-L-Tyrosine benzyl ester triflate, a key reagent in advanced peptide synthesis. We will delve into its chemical properties, synthesis, and applications, providing practical insights for its effective use in research and development.
Core Chemical Properties and Structure
Cbz-L-Tyrosine benzyl ester triflate is a dually protected L-tyrosine derivative. The amine group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is protected as a benzyl ester.[1] The triflate (trifluoromethanesulfonate) serves as a counter-ion. A notable feature of this compound is the unprotected phenolic hydroxyl group on the tyrosine side chain, which allows for further chemical modifications.[2][3]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C25H22F3NO7S |
| Molecular Weight | 537.51 g/mol |
| Appearance | White to off-white powder or solid[4] |
| Melting Point | 115-120 °C (for the non-triflate form, Cbz-L-Tyrosine benzyl ester)[5] |
| Storage Temperature | Freezer, 0-8 °C[5] |
The Rationale Behind the Protection Strategy
The selection of Cbz and benzyl ester protecting groups is intentional and critical for multistep peptide synthesis.[1] This dual protection allows chemists to control reactions at other parts of the molecule without unintended side reactions.[1]
-
Cbz (Benzyloxycarbonyl) Group: This group provides robust protection for the amine function and is stable under various reaction conditions. It can be selectively removed by catalytic hydrogenation.[4][6][]
-
Benzyl Ester Group: This protects the carboxyl group and can also be removed by hydrogenolysis, often simultaneously with the Cbz group.[]
Synthesis and Purification Protocols
The synthesis of Cbz-L-Tyrosine benzyl ester triflate is a multi-step process requiring careful control to ensure high purity.[4]
Step-by-Step Synthesis
-
N-terminal Protection: L-Tyrosine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to protect the amino group.[4]
-
Esterification: The resulting N-Cbz-L-tyrosine is then esterified using benzyl bromide to protect the carboxylic acid.[8]
-
Triflate Formation: The phenolic hydroxyl group is reacted with trifluoromethanesulfonic anhydride or a similar reagent to introduce the triflate group.
Purification
Purification is crucial for the quality of the final peptide.[9] The standard method for purifying peptides and their derivatives is reversed-phase high-performance liquid chromatography (RP-HPLC).[10] This technique separates the target compound from impurities based on hydrophobicity.[10] After purification, the product is often lyophilized to obtain a fine white powder.[10]
Spectroscopic and Analytical Data
A combination of analytical techniques is used to confirm the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the chemical structure. For similar protected tyrosine derivatives, characteristic signals for aromatic protons, benzylic protons, and the amino acid backbone are observed.[11]
-
Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups, such as the carbonyl groups of the ester and carbamate, as well as the N-H and aromatic C-H bonds.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[12]
Key Applications in Research and Development
Cbz-L-Tyrosine benzyl ester triflate is a valuable building block in peptide synthesis and drug discovery.[5]
-
Peptide Synthesis: It allows for the controlled, sequential addition of tyrosine residues into a peptide chain.[2] The Cbz group ensures the correct assembly of the desired sequence.[2]
-
Drug Development: This compound is used to create prodrugs, which can enhance the bioavailability of active pharmaceutical ingredients.[5]
-
Post-Synthesis Modification: The triflate group is an excellent leaving group, making the compound a versatile starting point for transition metal-catalyzed cross-coupling reactions to create novel amino acid derivatives.[3] The unprotected phenolic hydroxyl group can also be a site for modifications like phosphorylation or glycosylation.[2]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the chemical's integrity and ensure safety.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[13][14] Avoid all personal contact, including inhalation.[14]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[13][14] For long-term stability, storage in a freezer is recommended. Keep away from incompatible materials such as strong oxidizing agents.[15][16]
-
Hazards: Triflate-containing compounds can be corrosive and may cause severe skin burns and eye damage.[13] They can also be harmful if swallowed or inhaled.[14]
Diagrams and Visualizations
Diagram 1: Synthesis Workflow
Caption: A simplified workflow for the synthesis of Cbz-L-Tyrosine benzyl ester triflate.
Diagram 2: Application in Peptide Synthesis
Caption: The role of the protected tyrosine derivative in a typical peptide synthesis workflow.
References
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- Sigma-Aldrich. (n.d.). Cbz-L-Tyrosine benzyl ester triflate | 183070-41-9. Retrieved January 21, 2026.
- The Royal Society of Chemistry. (2016).
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- PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved January 21, 2026.
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- Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.
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- PubChem. (n.d.). O-CBZ-L-Tyrosine. Retrieved January 21, 2026.
- Benchchem. (n.d.).
- Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
- Google Patents. (n.d.). WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity. Retrieved January 21, 2026.
- Benchchem. (n.d.). N-Cbz-glycyl-L-tyrosine benzyl ester. Retrieved January 21, 2026.
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